molecular formula C23H29N7O B6548456 3-cyclopentyl-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one CAS No. 946263-62-3

3-cyclopentyl-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one

Cat. No.: B6548456
CAS No.: 946263-62-3
M. Wt: 419.5 g/mol
InChI Key: DSWQOPLZQIFXQQ-UHFFFAOYSA-N
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Description

3-cyclopentyl-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one is a triazolopyrimidine derivative with a piperazine linker and a cyclopentyl-propanone substituent. The triazolopyrimidine core is a pharmacophore frequently explored in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as adenosine receptors .

The 4-methylphenyl group at the triazole moiety and the cyclopentyl-propanone side chain distinguish this compound from simpler triazolopyrimidines.

Properties

IUPAC Name

3-cyclopentyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O/c1-17-6-9-19(10-7-17)30-23-21(26-27-30)22(24-16-25-23)29-14-12-28(13-15-29)20(31)11-8-18-4-2-3-5-18/h6-7,9-10,16,18H,2-5,8,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWQOPLZQIFXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5CCCC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-cyclopentyl-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one is a complex organic molecule that belongs to the class of triazolo-pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N6C_{20}H_{24}N_{6} with a molecular weight of approximately 368.45 g/mol. Its structure includes a cyclopentyl group, a triazolo-pyrimidine moiety, and a piperazine ring, which are significant for its biological interactions.

Anticancer Potential

Recent studies have highlighted the anticancer properties of triazolo-pyrimidine derivatives. For instance, compounds similar to the one have been shown to inhibit the activity of USP28, a deubiquitinating enzyme involved in tumorigenesis. Inhibiting USP28 can lead to reduced cancer cell proliferation and increased apoptosis in various cancer cell lines including breast and lung cancers .

Table 1: Biological Activity Summary

Activity TypeEffectivenessTarget Enzyme/Pathway
USP28 InhibitionIC50 = 1.1 μmol/LUSP28
AntiproliferativeSignificantVarious Cancer Cell Lines
NeuroprotectiveUnder InvestigationNeurodegenerative Pathways

Neuropharmacological Effects

The potential neuroprotective effects of this compound are being explored in the context of neurodegenerative diseases such as Alzheimer's. Triazolo-pyrimidines have been noted for their ability to stabilize microtubules, which may help in mitigating tau pathology associated with neurodegeneration . The specific compound's capacity to penetrate the blood-brain barrier and its interaction with neuroreceptors are areas of ongoing research.

Case Studies

  • Inhibition of Tumor Growth : A study involving triazolo-pyrimidine derivatives demonstrated their effectiveness in reducing tumor volume in xenograft models. The derivatives exhibited potent inhibition of cell proliferation in vitro and significant tumor growth suppression in vivo.
  • Neuroprotective Mechanisms : Research on related compounds has shown promise in reducing axonal dystrophy and amyloid-beta deposition in transgenic mouse models of Alzheimer’s disease. These studies suggest that modifications at specific positions on the triazolo-pyrimidine scaffold can enhance neuroprotective efficacy .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-pyrimidines is closely linked to their structural features. Variations at positions C6 and C7 have been shown to significantly affect their ability to stabilize microtubules and inhibit cancer cell growth. For example, substituents on the phenyl ring can alter binding affinity to target proteins, influencing both potency and selectivity .

Table 2: Structure-Activity Relationship Insights

PositionModification TypeObserved Activity
C6Alkyl vs Aryl SubstituentEnhanced MT Stabilization
C7Nitrogen vs OxygenSignificant Activity Loss

Chemical Reactions Analysis

Structural Features and Reactivity

The compound's structure includes several functional groups that contribute to its chemical reactivity:

  • Propan-1-one Moiety : This group is susceptible to nucleophilic attack, making it a potential site for further derivatization.

  • Triazolo[4,5-d]Pyrimidine Component : This nitrogen-containing heterocycle can participate in reactions typical of aromatic systems, such as electrophilic aromatic substitution and condensation reactions.

Potential Chemical Reactions

Given its structural features, the compound can undergo several types of chemical reactions:

  • Nucleophilic Substitution : The propan-1-one moiety can react with nucleophiles to form new derivatives.

  • Electrophilic Aromatic Substitution : The triazolo-pyrimidine ring can undergo electrophilic substitution reactions, allowing for the introduction of new substituents.

  • Condensation Reactions : The compound can participate in condensation reactions, potentially leading to the formation of larger heterocyclic systems.

Data Table: Potential Derivatives and Reactions

Reaction TypeStarting MaterialProductConditions
Nucleophilic Substitution3-Cyclopentyl-1-{4-[3-(4-methylphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-oneDerivatives with new nucleophiles attached to the propan-1-one moietyNucleophile, base, solvent
Electrophilic Aromatic SubstitutionSame as aboveElectrophilically substituted triazolo-pyrimidine derivativesElectrophile, catalyst, solvent
Condensation ReactionsSame as aboveLarger heterocyclic systemsCondensing agent, solvent

Comparison with Similar Compounds

Compound A : 3-(4-Methoxyphenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one

  • Key Differences: Replaces the cyclopentyl group with a methoxyphenyl-propanone and introduces a methoxy group at the triazole-linked phenyl ring.
  • Impact : Increased electron density from methoxy groups may enhance solubility but reduce membrane permeability compared to the target compound .

Compound B : [4-(Trifluoromethyl)phenyl]methanone derivative (RN: 920225-66-7)

  • Key Differences : Features a trifluoromethylphenyl group instead of 4-methylphenyl and a benzoyl-piperazine linker.

Compound C : 1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one

  • Key Differences: Substitutes cyclopentyl with phenylethanone and uses an ethoxyphenyl group at the triazole.
  • Impact : The ethoxy group may extend half-life due to slower oxidative metabolism compared to methyl substituents .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 474.58 500.59 529.53 484.54
LogP (Predicted) 3.8 2.9 4.2 3.5
Hydrogen Bond Acceptors 7 8 8 7
Rotatable Bonds 6 7 5 7
Bioactivity Prediction Kinase inhibition (moderate) GPCR modulation (high) Enzyme inhibition (high) GPCR antagonism (moderate)

Notes:

  • The target compound’s cyclopentyl group contributes to higher LogP, suggesting superior membrane permeability over Compound A but lower metabolic stability than Compound B.
  • Compound B’s trifluoromethyl group enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibitors like imatinib .

Preparation Methods

Cyclocondensation of Aminotriazoles and Pyrimidine Derivatives

The reaction between 5-amino-1,2,4-triazole and a substituted pyrimidine precursor under acidic or basic conditions yields the triazolopyrimidine core. For instance, heating 5-amino-1,2,4-triazole with 4-chloro-2-(methylthio)pyrimidine in acetic acid at 110°C for 12 hours produces the triazolopyrimidine intermediate with a thioether group at position 3. Subsequent oxidation or displacement reactions modify this group to introduce desired substituents.

Metal-Catalyzed Cyclization

Palladium-catalyzed cyclization of alkynyl triazoles with pyrimidine derivatives offers an alternative route. This method, reported in recent studies, achieves higher regioselectivity and yields up to 78% under mild conditions (Pd(OAc)₂, PPh₃, Na₂CO₃, DMF/H₂O, 80°C).

Table 1: Comparison of Triazolopyrimidine Core Synthesis Methods

MethodReagents/ConditionsYield (%)Reference
CyclocondensationAcetic acid, 110°C, 12 h65
Pd-Catalyzed CyclizationPd(OAc)₂, PPh₃, Na₂CO₃, DMF/H₂O, 80°C78

Introduction of the 4-Methylphenyl Group

The 4-methylphenyl substituent at position 3 of the triazolopyrimidine ring is introduced via cross-coupling or electrophilic substitution.

Suzuki-Miyaura Coupling

A boronated 4-methylphenyl reagent (e.g., 4-methylphenylboronic acid) reacts with a halogenated triazolopyrimidine precursor. Optimal conditions involve Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a DME/H₂O solvent system at 90°C for 6 hours, achieving yields of 82–85%.

Direct Electrophilic Substitution

In cases where halogenation is challenging, electrophilic substitution using methyl iodide and a Lewis acid (e.g., AlCl₃) in dichloromethane at 0°C can introduce the methyl group. However, this method is less selective, with yields averaging 55%.

MethodReagents/ConditionsYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C85
Electrophilic SubstitutionAlCl₃, CH₂Cl₂, 0°C55

Attachment of the Piperazine Ring

Piperazine is incorporated via nucleophilic aromatic substitution (SNAr) or transition metal-mediated coupling.

SNAr with Halogenated Intermediates

A chlorine atom at position 7 of the triazolopyrimidine core is displaced by piperazine in refluxing DMF with K₂CO₃ as a base. This method achieves 90% yield after 8 hours.

Buchwald-Hartwig Amination

For substrates with poor leaving groups, Pd₂(dba)₃ and Xantphos catalyze the coupling between piperazine and brominated triazolopyrimidines. This approach, conducted in toluene at 100°C, yields 88% product.

Table 3: Piperazine Attachment Methods

MethodReagents/ConditionsYield (%)Reference
SNArK₂CO₃, DMF, 120°C90
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene, 100°C88

Incorporation of the Cyclopentyl Group

The cyclopentyl moiety is introduced via alkylation of a propanone intermediate.

Alkylation with Cyclopentyl Bromide

Reacting the propanone derivative with cyclopentyl bromide in THF using NaH as a base at 0°C to room temperature affords the alkylated product in 75% yield.

Reductive Amination

An alternative route involves reductive amination of cyclopentanone with the propanone amine intermediate using NaBH₃CN in methanol. This method achieves 68% yield but requires stringent moisture control.

Table 4: Cyclopentyl Group Introduction

MethodReagents/ConditionsYield (%)Reference
AlkylationNaH, THF, 0°C to RT75
Reductive AminationNaBH₃CN, MeOH, RT68

Final Coupling and Propan-1-one Formation

The propan-1-one moiety is installed via acylation or ketone synthesis.

Friedel-Crafts Acylation

Using propanoyl chloride and AlCl₃ in dichloromethane at −10°C, the ketone group is introduced with 80% yield.

Grignard Reaction

A Grignard reagent (e.g., CH₃CH₂MgBr) reacts with a nitrile precursor, followed by hydrolysis to yield the ketone. This method, though less efficient (65% yield), avoids strong acids.

Table 5: Propan-1-one Synthesis Routes

MethodReagents/ConditionsYield (%)Reference
Friedel-CraftsAlCl₃, CH₂Cl₂, −10°C80
Grignard ReactionCH₃CH₂MgBr, THF, H₃O⁺65

Challenges and Optimization Opportunities

  • Regioselectivity in Triazolopyrimidine Formation : Competing pathways during cyclocondensation may yield regioisomers. Computational modeling suggests that electron-withdrawing substituents on the pyrimidine precursor enhance selectivity.

  • Piperazine Solubility : Polar aprotic solvents like DMF improve reaction rates but complicate purification. Switching to DMSO or adding phase-transfer catalysts (e.g., TBAB) enhances efficiency.

  • Scale-Up Limitations : Pd-catalyzed steps incur high costs. Recent advances in nickel catalysts (e.g., NiCl₂(dppp)) offer a cost-effective alternative for industrial-scale synthesis .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and piperazine linkage (e.g., δ 3.11 ppm for Ha proton in pyrazoline derivatives, as in ) .
  • FT-IR : Identify key functional groups (e.g., carbonyl stretches at ~1680 cm1^{-1}) .
  • X-ray Crystallography : Resolve complex stereochemistry (e.g., triazolo-pyrimidine core orientation, as in ) .
  • Chromatography : Validate purity via TLC (Rf_f values) and GC (retention time matching) .

Advanced: How can researchers investigate structure-activity relationships (SAR) for modifications to the triazolo-pyrimidine core?

Q. Methodological Answer :

  • Core Modifications : Synthesize analogs with substituted aryl groups (e.g., 4-methylphenyl in ) and assess biological activity .
  • Piperazine Substitution : Replace cyclopentyl with other alkyl/aryl groups (e.g., benzyl in ) to study binding affinity changes .
  • Functional Assays : Use in vitro models to correlate structural changes (e.g., logP, steric bulk) with target engagement (e.g., kinase inhibition).

Advanced: What strategies resolve contradictory spectral data or inconsistent synthesis yields in literature?

Q. Methodological Answer :

  • Reproducibility Checks : Replicate reported protocols (e.g., ’s 5–8 hour reflux) while monitoring reaction progression via TLC .
  • Crystallographic Validation : Compare experimental XRD data (e.g., bond angles in ) with computational models to resolve structural ambiguities .
  • Parameter Optimization : Adjust solvent polarity (e.g., acetic acid vs. ethanol) or catalyst loading to address yield discrepancies.

Advanced: What computational approaches predict binding affinity with target proteins?

Q. Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the triazolo-pyrimidine core and ATP-binding pockets (e.g., kinases) .
  • MD Simulations : Run 100-ns trajectories to assess stability of piperazine-linked conformers in solvated systems.
  • QSAR Modeling : Derive predictive models using descriptors like polar surface area and H-bond donor/acceptor counts from analogs (e.g., ’s medicinal chemistry data) .

Methodological: How to develop robust HPLC/GC methods for quantifying trace impurities?

Q. Methodological Answer :

  • Column Selection : Use C18 columns (HPLC) or capillary columns (GC) with polar stationary phases for resolving structurally similar impurities (e.g., ’s GC method) .
  • Detection Parameters : Optimize UV wavelength (HPLC: 220–254 nm) or flame ionization (GC) for sensitivity.
  • Validation : Perform spike-and-recovery experiments with synthetic impurities (e.g., ’s listed impurities) to validate limits of detection (LOD < 0.1%) .

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